molecular formula C9H13BrN2 B13900073 2-Bromo-n-butylpyridin-4-amine

2-Bromo-n-butylpyridin-4-amine

Cat. No.: B13900073
M. Wt: 229.12 g/mol
InChI Key: AWDLMHZFFAKIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-n-butylpyridin-4-amine is an organic compound with the molecular formula C9H13BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-n-butylpyridin-4-amine typically involves the bromination of n-butylpyridin-4-amine. One common method is the reaction of n-butylpyridin-4-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow processes. These methods ensure higher yields and purity of the final product. The use of automated systems and controlled reaction conditions can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-n-butylpyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Reduction Reactions: The compound can be reduced to form n-butylpyridin-4-amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Oxidation can be carried out using oxidizing agents like potassium permanganate to introduce additional functional groups.

Common Reagents and Conditions:

    Substitution: Organolithium reagents, Grignard reagents, solvents like THF or diethyl ether.

    Reduction: Lithium aluminum hydride, solvents like ether or tetrahydrofuran.

    Oxidation: Potassium permanganate, solvents like water or acetone.

Major Products:

    Substitution: Various substituted pyridines depending on the reagent used.

    Reduction: n-Butylpyridin-4-amine.

    Oxidation: Oxidized derivatives of pyridine.

Scientific Research Applications

2-Bromo-n-butylpyridin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-n-butylpyridin-4-amine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 2-Bromo-4-methylpyridine
  • 2-Bromo-4-nitropyridine
  • 2-Bromo-4-chloropyridine

Comparison: 2-Bromo-n-butylpyridin-4-amine is unique due to the presence of the n-butyl group, which can influence its lipophilicity and membrane permeability. This makes it distinct from other bromopyridine derivatives, which may have different substituents affecting their chemical and biological properties.

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

2-bromo-N-butylpyridin-4-amine

InChI

InChI=1S/C9H13BrN2/c1-2-3-5-11-8-4-6-12-9(10)7-8/h4,6-7H,2-3,5H2,1H3,(H,11,12)

InChI Key

AWDLMHZFFAKIIF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=NC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.